2-(4-Fluorobenzenesulfonyl)propanoic acid
Description
Contextualizing Sulfonylpropanes within Medicinal Chemistry and Organic Synthesis Research
The sulfonyl group (-SO2-) is a cornerstone in medicinal chemistry, and its incorporation into a propane (B168953) scaffold (sulfonylpropanes) has led to the development of a diverse array of compounds with significant biological activities. Sulfonamides, a related class of compounds, have a long history as antibacterial agents. More broadly, the sulfonyl group is recognized for its ability to act as a hydrogen bond acceptor and to influence the physicochemical properties of a molecule, such as its solubility and metabolic stability.
In organic synthesis, sulfonyl groups are valued for their electron-withdrawing nature, which can activate adjacent protons and facilitate a variety of chemical transformations. They can also serve as effective leaving groups in substitution reactions. The presence of the sulfonyl moiety in the propanoic acid structure of the title compound suggests potential for its use as a versatile building block in the synthesis of more complex molecules. Research has shown that benzenesulfonamide (B165840) derivatives, which share the sulfonyl group, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
Significance of Fluorinated Organic Acids in Modern Synthetic Strategies
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic profile. Fluorine's high electronegativity and small size can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.
Fluorinated organic acids, in particular, are valuable intermediates in the synthesis of these pharmaceuticals. The presence of a fluorine atom on the benzene (B151609) ring of 2-(4-Fluorobenzenesulfonyl)propanoic acid is a key feature. This substitution can alter the electronic properties of the entire molecule, potentially influencing its reactivity and biological activity. The development of new synthetic methods for the preparation of fluorinated compounds is an active area of research, highlighting the importance of molecules like the one discussed here as potential building blocks for novel fluorinated drugs. nih.gov
Evolution of Research on Benzenesulfonyl-Substituted Carboxylic Acids
The combination of a benzenesulfonyl group and a carboxylic acid moiety within the same molecule has been a fruitful area of investigation for many years. These compounds have been explored for a wide range of biological activities. For instance, benzenesulfonamide derivatives have been studied for their potential as anticancer and antimicrobial agents. rsc.org The carboxylic acid group provides a handle for further chemical modification and can also participate in important binding interactions with biological targets.
The synthesis of benzenesulfonyl-substituted carboxylic acids has evolved, with various methods being developed to create diverse molecular architectures. These synthetic efforts are often driven by the desire to explore the structure-activity relationships of these compounds and to develop new therapeutic agents. The specific arrangement of the 4-fluorobenzenesulfonyl group on the propanoic acid backbone of the title compound represents a specific area within this broader field of research, with the potential for unique chemical and biological properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-6(9(11)12)15(13,14)8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMTZLCRRBKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis Pathways
Strategic Retrosynthesis of 2-(4-Fluorobenzenesulfonyl)propanoic Acid
A logical retrosynthetic analysis of this compound commences by disconnecting the carbon-sulfur bond, a key structural feature. This disconnection points to two primary synthons: an electrophilic "4-fluorobenzenesulfonyl" moiety and a nucleophilic "propanoic acid" synthon at the C-2 position.
The 4-fluorobenzenesulfonyl cation can be sourced from the readily available 4-fluorobenzenesulfonyl chloride. The nucleophilic propanoic acid synthon could be represented by an enolate of propanoic acid or its ester equivalent, which can be generated in situ. An alternative disconnection could involve a radical-based approach, where a propanoic acid radical precursor reacts with a sulfur-based radical acceptor.
This analysis suggests that a primary synthetic strategy would involve the reaction of a derivative of propanoic acid with a 4-fluorobenzene sulfonyl electrophile. The choice of specific reagents and reaction conditions will be dictated by the desired efficiency, selectivity, and scalability of the synthesis.
Elucidating Established Synthetic Routes and Mechanistic Insights
The synthesis of α-sulfonyl carboxylic acids like this compound can be achieved through various established routes, broadly categorized into multi-step and one-pot approaches.
Multi-Step Convergence Approaches
A common multi-step approach involves the preparation of an activated propanoic acid derivative followed by its reaction with a sulfonylating agent. A representative pathway is outlined below:
Esterification of Propanoic Acid: Propanoic acid is first converted to its corresponding ester, typically an ethyl or methyl ester, to protect the carboxylic acid functionality and facilitate the subsequent α-carbon functionalization. This is often achieved by Fischer esterification using the respective alcohol in the presence of an acid catalyst.
α-Halogenation: The propanoate ester is then halogenated at the α-position, most commonly using N-bromosuccinimide (NBS) or bromine under acidic conditions to yield an α-bromo or α-chloro propanoate.
Nucleophilic Substitution: The resulting α-halo ester serves as an electrophile for a nucleophilic substitution reaction with a suitable sulfur nucleophile. A common approach is to use the sodium salt of 4-fluorobenzenesulfinic acid. The sulfinate anion displaces the halide to form the C-S bond.
Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, typically under acidic or basic conditions, to yield the target compound, this compound.
The mechanism of the key C-S bond-forming step (nucleophilic substitution) generally proceeds via an SN2 pathway, where the sulfinate anion attacks the α-carbon, displacing the halide leaving group.
| Step | Reactants | Reagents | Product |
| 1 | Propanoic acid, Ethanol | H₂SO₄ (catalyst) | Ethyl propanoate |
| 2 | Ethyl propanoate | N-Bromosuccinimide (NBS) | Ethyl 2-bromopropanoate |
| 3 | Ethyl 2-bromopropanoate | Sodium 4-fluorobenzenesulfinate | Ethyl 2-(4-fluorobenzenesulfonyl)propanoate |
| 4 | Ethyl 2-(4-fluorobenzenesulfonyl)propanoate | HCl, H₂O | This compound |
Streamlined One-Pot Reaction Protocols
To enhance efficiency and reduce the number of isolation steps, one-pot protocols for the synthesis of α-sulfonyl carboxylic acids have been developed. These methods often involve the in situ generation of the reactive species.
One plausible one-pot approach for the synthesis of this compound could involve the direct α-sulfonylation of propanoic acid or its ester. This can be achieved by generating an enolate of the propanoic acid derivative using a strong base, such as lithium diisopropylamide (LDA), followed by quenching the enolate with 4-fluorobenzenesulfonyl chloride. The reaction must be carefully controlled to prevent side reactions, such as self-condensation of the ester. Subsequent workup would then yield the final product.
Recent advancements in photoredox catalysis also offer potential one-pot strategies. For instance, a decarboxylative sulfonylation approach could be envisioned where a derivative of malonic acid undergoes reaction with a sulfonylating agent under photocatalytic conditions.
| Approach | Starting Materials | Key Reagents | Intermediate/Product |
| Enolate Alkylation | Ethyl propanoate, 4-Fluorobenzenesulfonyl chloride | Lithium diisopropylamide (LDA) | Ethyl 2-(4-fluorobenzenesulfonyl)propanoate |
Sustainable Chemistry Principles in Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve process safety and efficiency.
Catalyst Development and Optimization for Enhanced Atom Economy
The development of catalytic methods for the formation of the C-S bond is a key area of research for improving the atom economy of the synthesis. Traditional methods often rely on stoichiometric reagents, leading to significant waste generation.
For the synthesis of this compound, the use of transition-metal catalysts, such as copper or palladium, could facilitate the cross-coupling of a propanoic acid derivative with a sulfonylating agent. For example, a copper-catalyzed reaction between an α-halopropanoate and a sulfinate salt could proceed under milder conditions and with higher efficiency than uncatalyzed reactions. Research into photocatalytic methods also presents opportunities for catalyst-driven, atom-economical syntheses.
Solvent-Minimization and Alternative Media Approaches
The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Efforts to replace them with more sustainable alternatives are ongoing.
For the synthesis of this compound, several strategies can be employed to minimize solvent use:
Solvent-Free Reactions: Where feasible, conducting reactions under solvent-free conditions, for example, by ball milling, can significantly reduce waste.
Aqueous Media: Utilizing water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. The development of water-soluble catalysts and reagents is key to enabling aqueous-phase synthesis.
Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as "green" solvents due to their low vapor pressure, thermal stability, and recyclability. rsc.orgresearchgate.net They can also act as catalysts or co-catalysts in certain reactions. For instance, the nucleophilic substitution step in the multi-step synthesis could potentially be performed in an ionic liquid, which may enhance the reaction rate and facilitate product separation. organic-chemistry.org
| Sustainable Approach | Description | Potential Application in Synthesis |
| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste. | Copper-catalyzed cross-coupling of an α-halopropanoate with a sulfinate. |
| Alternative Solvents | Replacement of volatile organic compounds with greener alternatives. | Performing the nucleophilic substitution step in water, an ionic liquid, or a deep eutectic solvent. |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Direct α-sulfonylation of propanoic acid or its ester. |
Stereoselective Synthesis of Enantiomeric Forms
The creation of a single enantiomer of this compound is crucial for its potential applications. Two primary strategies are employed to achieve this: asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. wikipedia.org In the context of this compound, this would typically involve the enantioselective alkylation of a pronucleophile. A plausible catalytic asymmetric route could involve the reaction of a propanoic acid derivative with a reagent capable of introducing the 4-fluorobenzenesulfonyl group under the control of a chiral catalyst.
While a specific catalytic system for this exact transformation is not readily found in the literature, analogous reactions provide a strong basis for its feasibility. For instance, the asymmetric synthesis of α-stereogenic carboxylic acids is a well-developed field, often employing chiral catalysts to control the stereochemical outcome of reactions that form the α-carbon stereocenter. rsc.org
A hypothetical, yet chemically sound, approach could involve the use of a chiral phase-transfer catalyst to mediate the alkylation of a protected propanoic acid enolate with a 4-fluorobenzenesulfonylating agent. The chiral catalyst would create a chiral environment around the enolate, directing the electrophilic attack to one face of the planar intermediate, thus leading to an excess of one enantiomer.
Table 1: Hypothetical Catalytic Systems for Asymmetric Synthesis
| Catalyst Type | Pronucleophile | Electrophile | Potential Outcome |
| Chiral Phase-Transfer Catalyst | Propanoic acid ester enolate | 4-Fluorobenzenesulfonyl fluoride (B91410) | Enantiomerically enriched this compound ester |
| Chiral Lewis Acid | Silyl ketene (B1206846) acetal (B89532) of a propanoic ester | 4-Fluorobenzenesulfonyl chloride | Enantiomerically enriched this compound ester |
The development of such a catalytic system would require screening of various chiral ligands, metal catalysts, and reaction conditions to achieve high enantioselectivity and yield.
Chiral auxiliary-mediated synthesis is a robust and reliable method for controlling stereochemistry. wikipedia.org This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate. The inherent chirality of the auxiliary then directs the stereochemical course of a subsequent reaction, after which the auxiliary can be cleaved and ideally recycled. wikipedia.org For the synthesis of this compound, a chiral auxiliary would be attached to a propanoic acid backbone, followed by diastereoselective introduction of the 4-fluorobenzenesulfonyl group.
A common and effective class of chiral auxiliaries are the Evans oxazolidinones. wikipedia.org The synthesis would proceed as follows:
Acylation: Propionyl chloride is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the corresponding N-propionyloxazolidinone.
Enolate Formation: The N-propionyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a chiral enolate. The bulky substituent on the oxazolidinone effectively shields one face of the enolate.
Diastereoselective Sulfonylation: The chiral enolate is then reacted with an electrophilic source of the 4-fluorobenzenesulfonyl group, such as 4-fluorobenzenesulfonyl chloride. The steric hindrance from the chiral auxiliary directs the incoming electrophile to the less hindered face of the enolate, leading to the formation of one diastereomer in excess.
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example, by hydrolysis with lithium hydroxide, to yield the desired enantiomerically enriched this compound and recover the chiral auxiliary.
Sulfur-based chiral auxiliaries, derived from amino acids, have also demonstrated considerable utility in asymmetric synthesis and could be employed in a similar fashion. scielo.org.mxresearchgate.net
Table 2: Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Key Feature | Diastereoselectivity |
| Evans Oxazolidinones | Steric shielding of one enolate face | Generally high |
| Camphorsultams | Rigid bicyclic structure providing excellent stereocontrol | Often excellent |
| Pseudoephedrine Amides | Forms a chiral enolate with high facial bias | High diastereoselectivity reported in alkylations |
Process Optimization for Scalability and Yield Enhancement
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to maximize yield, ensure safety, and minimize costs. For the synthesis of this compound, particularly through the proposed alkylation-type reactions, several factors are critical. numberanalytics.commt.comnumberanalytics.com
Key Optimization Parameters:
Temperature: Reaction temperature significantly influences reaction rates and the formation of side products. Lower temperatures are often favored in stereoselective reactions to enhance selectivity, though this may require longer reaction times. numberanalytics.com
Reagent Concentration: The concentration of reactants can impact the reaction kinetics and the potential for side reactions. In many cases, a higher concentration can increase the reaction rate, but may also lead to undesired byproducts.
Catalyst Loading (for catalytic routes): In asymmetric catalysis, the amount of catalyst used is a crucial factor. Optimization aims to use the minimum amount of catalyst necessary to achieve high conversion and enantioselectivity in a reasonable timeframe.
Base Selection (for auxiliary-mediated routes): The choice of base for enolate formation is critical. The strength and steric bulk of the base can influence the regioselectivity and stereoselectivity of the subsequent alkylation.
Work-up and Purification: Efficient and scalable purification methods are essential. This may involve optimizing extraction, crystallization, or chromatographic procedures to isolate the final product with high purity.
Table 3: Process Optimization Strategies
| Parameter | Optimization Goal | Method |
| Temperature | Maximize selectivity and minimize byproducts | Design of Experiments (DoE) to study the effect of temperature on yield and enantiomeric excess. |
| Solvent | Improve reaction rate and selectivity | Screening of a range of aprotic and polar aprotic solvents. |
| Reagent Stoichiometry | Maximize conversion of the limiting reagent | Titration experiments and kinetic modeling. |
| Reaction Time | Achieve complete conversion while minimizing degradation | In-situ reaction monitoring using techniques like HPLC or NMR. |
By systematically studying these parameters, a robust and efficient process for the synthesis of this compound can be developed, ensuring high yield and enantiomeric purity on a larger scale.
Reactivity, Reaction Mechanisms, and Transformational Chemistry
Investigations into the Intramolecular and Intermolecular Reactivity
The structure of 2-(4-Fluorobenzenesulfonyl)propanoic acid allows for both intramolecular and intermolecular reactions, primarily centered around the carboxylic acid functionality and the aromatic ring.
Intramolecular Reactivity: Under strongly acidic conditions, such as with polyphosphoric acid or triflic acid, the carboxylic acid could be activated to form an acylium ion. This electrophile could then potentially attack the electron-rich fluorobenzene (B45895) ring in an intramolecular Friedel-Crafts acylation . masterorganicchemistry.comnih.gov However, this reaction faces two significant hurdles. First, the formation of a seven-membered ring is kinetically and thermodynamically less favorable than five- or six-membered rings. masterorganicchemistry.com Second, the fluorobenzene ring is strongly deactivated by the electron-withdrawing sulfonyl group, making it less susceptible to electrophilic attack. libretexts.org Therefore, such a cyclization would likely require harsh reaction conditions and may proceed with low yield.
Intermolecular Reactivity: Intermolecular reactions are more common. Like other carboxylic acids, two molecules of this compound can undergo dehydration at high temperatures to form an acid anhydride . The most prevalent intermolecular reactions, however, involve the reaction of the carboxylic acid with external nucleophiles, such as alcohols or amines, leading to esterification and amidation, respectively. These transformations are fundamental in synthetic chemistry and are discussed in detail in section 3.2.1. Another potential intermolecular reaction is dimerization through hydrogen bonding between the carboxylic acid groups.
Mechanistic Studies of Functional Group Interconversions
The carboxylic acid group is the most reactive site for many common organic transformations.
Esterification: The conversion of this compound to its corresponding esters is typically achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol, ethanol). The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comyoutube.com The reaction is an equilibrium, and to drive it towards the product, a large excess of the alcohol is used, and/or the water produced is removed. chemguide.co.uklibretexts.org
Table 1: Representative Conditions for Fischer Esterification
| Catalyst | Alcohol | Temperature | Conditions | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | Methanol/Ethanol | Reflux | Excess alcohol as solvent | chemguide.co.uk |
| TsOH | Propanol | Reflux | Water removal (Dean-Stark) | masterorganicchemistry.com |
Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". This can be achieved using various coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) or by converting the acid to a more reactive derivative like an acid chloride (using thionyl chloride, SOCl₂). nih.govresearchgate.net Alternatively, Lewis acid catalysts such as titanium(IV) chloride (TiCl₄) or various boron-based catalysts can facilitate direct amidation by coordinating to the carbonyl oxygen, increasing its electrophilicity. nih.gov The amine then attacks the activated carbonyl, leading to a tetrahedral intermediate which collapses to form the amide. youtube.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol, 2-(4-Fluorobenzenesulfonyl)propan-1-ol. This transformation requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective, reducing the acid to the corresponding alcohol. The mechanism involves a nucleophilic acyl substitution where a hydride ion replaces the -OH group to form an intermediate aldehyde, which is immediately further reduced to the primary alcohol. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another common reagent for this reduction and offers greater selectivity for carboxylic acids in the presence of other functional groups.
The arylsulfonyl group is generally robust and chemically stable, often serving as a protecting group or a non-reactive structural component. However, under specific conditions, it can undergo transformations.
C-S Bond Cleavage: The carbon-sulfur bond in aryl sulfones is strong and its cleavage is challenging. Reductive cleavage can be achieved using potent reducing agents like sodium amalgam or under certain transition-metal-catalyzed conditions, although this is not a common transformation. mdpi.comacs.org Desulfonylative cross-coupling reactions, often catalyzed by nickel or palladium, have been developed, but typically require specific directing groups or harsh conditions. mdpi.com
Nucleophilic Substitution at Sulfur: While the sulfonyl group itself is not a leaving group, nucleophilic attack at the tetracoordinate sulfur atom can occur, particularly in related sulfonyl derivatives like sulfonyl chlorides. mdpi.comnih.govmdpi.com For this compound, direct nucleophilic substitution at the sulfur atom is unlikely without prior activation. The electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, but there are no good leaving groups attached directly to it in the sulfone moiety. fiveable.me
The hydrogen atom on the carbon alpha (α) to the carboxylic acid group is acidic. This acidity is significantly enhanced by the strong electron-withdrawing effects of both the adjacent carbonyl group and the sulfonyl group. tandfonline.com This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion (an enolate or a related species).
This α-carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions:
Alkylation: The carbanion can react with alkyl halides in a classic Sₙ2 reaction to introduce an alkyl group at the α-position. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete deprotonation without competing attack at the carbonyl carbon.
Aldol-type Condensations: The nucleophilic α-carbon can add to the carbonyl group of aldehydes or ketones to form β-hydroxy carbonyl compounds.
Decarboxylation of related α-sulfonyl carboxylic acids can be a route to functionalized sulfones, suggesting that under certain conditions, the propanoic acid moiety could be removed or transformed. nih.gov
Electrophilic and Nucleophilic Behavior of the Fluorobenzene Moiety
The reactivity of the aromatic ring is governed by the electronic properties of its two substituents: the fluorine atom and the propanoic acid sulfonyl group.
Electrophilic Aromatic Substitution (EAS): The sulfonyl group (-SO₂(R)) is a powerful electron-withdrawing group and acts as a strong deactivator and a meta-director for electrophilic aromatic substitution. libretexts.org The fluorine atom, while also electron-withdrawing by induction, is a π-donor through resonance, making it an ortho-, para-director. However, fluorine is also a deactivator. researchgate.net
In this competing scenario, the strongly deactivating sulfonyl group dominates the ring's reactivity, making electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions very difficult. masterorganicchemistry.com If a reaction were to occur under forcing conditions, the electrophile would be directed to the position meta to the sulfonyl group (and ortho to the fluorine).
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -F (Fluoro) | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution (SNAr): The fluorobenzene ring is highly activated for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This is because the potent electron-withdrawing sulfonyl group stabilizes the negative charge in the Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at the positions ortho or para to it. nih.gov
The fluorine atom is located para to the sulfonyl group, which is an ideal arrangement for SₙAr. Furthermore, fluoride (B91410) is an excellent leaving group in this reaction. Consequently, this compound is expected to react readily with strong nucleophiles (e.g., sodium methoxide, ammonia, amines) to displace the fluorine atom. researchgate.netnih.gov
Catalyzed Reactions Involving this compound
Several of the transformations discussed above rely on catalysis.
Acid Catalysis: As detailed in section 3.2.1, Fischer esterification is a classic example of an acid-catalyzed reaction. masterorganicchemistry.com Intramolecular Friedel-Crafts reactions would also require strong Brønsted or Lewis acid catalysts. masterorganicchemistry.comnih.gov
Base Catalysis: Reactions involving the α-carbon, such as aldol (B89426) condensations, are often base-catalyzed to generate the required enolate nucleophile.
Transition Metal Catalysis: While less common for this specific molecule, modern organic synthesis employs transition metal catalysts for transformations that might be applicable. For instance, palladium- or nickel-catalyzed cross-coupling reactions could potentially be used to replace the fluorine atom via SₙAr-type mechanisms or to achieve desulfonylative functionalization. mdpi.com The synthesis of similar propanoic acid derivatives has been achieved using nickel-catalyzed coupling reactions. patsnap.comgoogle.com
Photochemical and Thermal Degradation Pathways and Stability Studies
The stability of a chemical compound under various environmental conditions, such as light and heat, is a critical factor in its application and persistence. While specific experimental studies on the photochemical and thermal degradation of this compound are not extensively documented in publicly available literature, an understanding of its potential degradation pathways can be inferred from the known chemistry of its constituent functional groups: the 4-fluorobenzenesulfonyl moiety and the propanoic acid side chain.
Photochemical Degradation and Stability
The photochemical stability of this compound is primarily dictated by the interactions of its aromatic sulfone structure with ultraviolet (UV) radiation. Aromatic sulfones, in general, can exhibit significant photochemical stability. However, absorption of UV light can lead to the excitation of the molecule, potentially initiating degradation reactions.
The primary photochemical process for many aryl sulfonyl compounds involves the homolytic cleavage of the carbon-sulfur (C–S) bond. The photolysis of aromatic sulfones can generate sulfonyl radicals (RSO₂•) and aryl radicals. nih.govacs.org For this compound, this would likely involve the cleavage of the bond between the fluorinated phenyl ring and the sulfur atom.
Potential Photochemical Degradation Pathways:
C–S Bond Cleavage: Upon absorption of UV radiation, the primary degradation pathway is anticipated to be the cleavage of the C-S bond, yielding a 4-fluorophenyl radical and a 2-(sulfonyl)propanoic acid radical. These highly reactive radical species would then undergo further reactions with surrounding molecules (e.g., solvent, oxygen) to form various secondary products.
Desulfonation: Photochemical desulfonation is a known degradation route for some aromatic sulfonic acids and related compounds. researchgate.net This process would involve the elimination of sulfur dioxide (SO₂), potentially leading to the formation of 4-fluorophenylpropanoic acid.
Reactions involving the Propanoic Acid Moiety: The carboxylic acid group may also influence the photochemical behavior. While less likely to be the primary chromophore compared to the aromatic ring, it could undergo decarboxylation (loss of CO₂) upon excitation or reaction with photogenerated radicals.
Some studies on related aromatic sulfones have demonstrated high photochemical stability, which may suggest that this compound could also be relatively stable under UV irradiation. nih.gov The exact degradation rate and product distribution would be dependent on factors such as the wavelength of light, the presence of photosensitizers, and the reaction medium. researchgate.net
Table 1: Photoreactivity of Arylazo Sulfones (Analogue Compounds) in Argon Purged Solutions
| Compound | Substituent (R) | Consumption (%) | Sulfinic Acid Yield (%) | Sulfonic Acid Yield (%) |
| 1a | H | >99 | 75 | 7 |
| 1b | Me | >99 | 72 | 8 |
| 1c | OMe | >99 | 69 | 10 |
| 1d | Cl | >99 | 70 | 9 |
| 1e | Br | >99 | 71 | 8 |
| 1f | CN | >99 | 65 | 12 |
| 1g | NO₂ | >99 | 60 | 15 |
This table presents data on the photolysis of arylazo sulfones, which serve as examples for the photochemical generation of sulfinic and sulfonic acids from sulfonyl-containing compounds. Data sourced from a study on arylazo sulfones as photoacid generators. nih.gov The irradiation was conducted with a 40 W Kessil Lamp (456 nm) for 3 hours.
Thermal Degradation and Stability
The thermal stability of this compound is related to the bond dissociation energies of its chemical structure. Generally, aryl sulfones are considered to be thermally robust. nih.gov However, at elevated temperatures, decomposition will occur.
Potential Thermal Degradation Pathways:
C–S Bond Cleavage and SO₂ Extrusion: The most probable thermal degradation pathway for aryl sulfones involves the cleavage of the C–S bonds. At sufficiently high temperatures (typically above 450 °C for polymeric systems), this is often followed by the elimination of sulfur dioxide (SO₂). mdpi.comresearchgate.net This would lead to the formation of biphenyl (B1667301) derivatives through the coupling of the resulting aryl radicals. acs.orgacs.org
Decarboxylation: The propanoic acid side chain is susceptible to thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). Studies on aromatic poly(ether sulfone)s bearing pendant carboxyl groups have shown that decarboxylation is a primary degradation step that occurs at the onset of pyrolysis. mdpi.comnih.gov
Desulfonation: Similar to photochemical pathways, thermal desulfonation can occur. Aromatic sulfonic acids are known to undergo desulfonation when heated in aqueous solutions, with stability being dependent on the electronic properties of the aromatic ring. researchgate.netbrandeis.edu This process would result in the cleavage of the C-S bond, releasing sulfonic acid or SO₃. When heated to decomposition, aryl sulfonic acids can produce highly toxic fumes of sulfur oxides. noaa.gov
Table 2: Thermal Stability of Naphthalene (B1677914) Sulfonic Acids (Analogue Compounds) under Geothermal Conditions
| Compound | Conditions | Stability Observation |
| 1,5-Naphthalene disulfonate | pH = 3 - 8, T ≥ 200°C | Least stable; readily transformed to 1-naphthalene sulfonate. wgtn.ac.nz |
| 2-Naphthalene sulfonate | pH = 3 - 8, T < 300°C | Most stable isomer. wgtn.ac.nz |
| All Naphthalene Sulfonates | T ≥ 300°C in hydrothermal solutions | All isomers become unstable, forming naphthalene and naphthols. wgtn.ac.nz |
| Aromatic Sulfonic Acids | 130°C in water | Substituted aromatic compounds degraded. brandeis.edu |
| Benzene (B151609) Sulfonic Acid | 160°C in water | Degraded after 24 hours. brandeis.edu |
| Alkyl Sulfonic Acids | Up to 160°C in water | Showed superior hydrothermal stability with negligible hydrolysis. brandeis.edu |
This table provides data on the thermal stability of various aromatic and alkyl sulfonic acids, which can serve as analogues for understanding the stability of the sulfonic acid moiety in different chemical environments. Data is compiled from studies on the hydrothermal degradation of sulfonic acid compounds. brandeis.eduwgtn.ac.nz
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. For 2-(4-Fluorobenzenesulfonyl)propanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with specialized techniques like solid-state and fluorine-19 NMR, provides a complete picture of its atomic arrangement and behavior.
While standard 1D ¹H and ¹³C NMR spectra suggest the primary structure, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the atomic connectivity.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorobenzene (B45895) ring and the aliphatic protons of the propanoic acid moiety. The aromatic region would likely display a complex splitting pattern due to the fluorine substituent. The propanoic acid portion would feature a quartet for the methine proton (CH) coupled to the methyl group, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The acidic proton of the carboxyl group may appear as a broad singlet. docbrown.info
¹³C NMR Spectroscopy : The carbon spectrum would complement the proton data, showing distinct resonances for the carboxylic acid carbon, the aliphatic methine and methyl carbons, and the aromatic carbons. The carbon signals of the fluorinated benzene (B151609) ring would exhibit splitting due to coupling with the ¹⁹F nucleus.
2D Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would definitively establish the coupling between the methine proton and the methyl protons of the propanoic acid chain, visualized as a cross-peak in the spectrum.
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the ¹³C signals for the CH and CH₃ groups by linking them to their directly attached, and already assigned, protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| COOH | 10-12 (broad s) | ~175 | CH |
| CH | ~4.5 (q) | ~55 | COOH, C-SO₂, CH₃ |
| CH₃ | ~1.6 (d) | ~15 | CH, C-SO₂ |
| Aromatic CH (ortho to SO₂) | ~7.9 (m) | ~130 | Aromatic C-F, Aromatic C-SO₂, other Aromatic CH |
| Aromatic CH (ortho to F) | ~7.3 (m) | ~117 (d, J_CF ≈ 22 Hz) | Aromatic C-SO₂, Aromatic C-F, other Aromatic CH |
| Aromatic C-SO₂ | - | ~138 | Aromatic CH (ortho to SO₂), CH |
| Aromatic C-F | - | ~165 (d, J_CF ≈ 255 Hz) | Aromatic CH (ortho to F) |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary. s=singlet, d=doublet, q=quartet, m=multiplet.
Solid-state NMR (ssNMR) is a powerful tool for studying materials in their solid form, providing information that is inaccessible through solution NMR. dur.ac.uktechnion.ac.il For sulfonamides, ssNMR is particularly useful for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. dur.ac.uk
By using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution ¹³C ssNMR spectra can be obtained. technion.ac.il The chemical shifts in ssNMR are highly sensitive to the local molecular environment. Therefore, if this compound exists in multiple polymorphic forms, each form would likely exhibit a unique set of peaks in its ¹³C CPMAS spectrum. dur.ac.uk Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding. The carboxylic acid groups are likely to form strong O-H···O hydrogen bonds, leading to dimers or catemers in the crystal lattice. These interactions would influence the chemical shifts of the involved carbon and proton nuclei, providing insight into the supramolecular assembly.
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing this compound. nih.gov The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, making its signals highly sensitive to the local electronic environment. nih.gov
The chemical shift of the fluorine atom in the 4-fluorobenzenesulfonyl group is expected to fall within the typical range for aromatic fluorides. ucsb.edu More advanced studies involving solid-state ¹⁹F NMR can be used to measure the chemical shift anisotropy (CSA). The CSA is a parameter that describes the orientation-dependent nature of the magnetic shielding around the nucleus. It is highly sensitive to local structure, symmetry, and dynamics. nih.gov By analyzing the ¹⁹F CSA, one could gain detailed information about the electronic structure of the fluorobenzene ring and detect subtle changes in molecular packing or conformation between different solid forms.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. When coupled with fragmentation techniques, it becomes a powerful tool for structural confirmation.
In a tandem mass spectrometry (MS/MS) experiment, the molecular ion (or a protonated/deprotonated version) of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to piece together the molecule's structure.
Operating in negative ion mode, the deprotonated molecule [M-H]⁻ would be the parent ion. A plausible fragmentation pathway would involve:
Loss of Carbon Dioxide : A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da) from the carboxylate anion. libretexts.org
Cleavage of the C-S Bond : The resulting ion could then undergo cleavage of the bond between the propanoic acid residue and the sulfonyl group.
Fragmentation of the Aryl Ring : Further fragmentation could lead to the loss of SO₂ or cleavage of the fluorobenzene ring.
The detection of characteristic fragments, such as the 4-fluorobenzenesulfonyl anion or the propanoic acid fragment, would provide strong evidence for the proposed structure. nih.govresearchgate.net
Table 2: Predicted Key Fragment Ions in the Negative Ion Mode MS/MS Spectrum of this compound
| m/z (mass/charge) | Proposed Fragment Ion | Neutral Loss |
| 233.02 | [M-H]⁻ (Parent Ion) | - |
| 189.03 | [M-H-CO₂]⁻ | Carbon Dioxide (CO₂) |
| 159.98 | [F-C₆H₄-SO₂]⁻ | Propene (C₃H₄) |
| 95.01 | [F-C₆H₄]⁻ | Sulfur Dioxide (SO₂) from [F-C₆H₄-SO₂]⁻ |
Note: m/z values are calculated based on monoisotopic masses and represent predicted major fragmentation pathways.
Isotopic labeling is a sophisticated technique used to trace the pathways of atoms through fragmentation processes or metabolic reactions. wikipedia.orgchempep.com For this compound, specific atoms could be replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁸O, or ²H) to clarify fragmentation mechanisms.
For instance, to confirm the loss of the carboxylic acid group, a variant of the compound could be synthesized with ¹³C or ¹⁸O labeling in the COOH group. In the MS/MS spectrum, the neutral loss corresponding to CO₂ would shift from 44 Da to 45 Da (for ¹³C) or 46 Da (for one ¹⁸O), providing unambiguous proof of this fragmentation step. chemrxiv.org This method is invaluable for distinguishing between isobaric fragments (fragments with the same nominal mass but different elemental compositions) and for understanding complex rearrangement reactions that may occur during fragmentation. chemrxiv.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Hydrogen Bonding Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their environment, offering a molecular fingerprint. For this compound, these techniques are particularly insightful for identifying key functional groups and understanding intermolecular interactions such as hydrogen bonding.
Expected Vibrational Modes:
The structure of this compound comprises a 4-fluorobenzenesulfonyl group and a propanoic acid moiety. The expected vibrational modes can be attributed to these distinct parts of the molecule.
Carboxylic Acid Group: The propanoic acid portion of the molecule will exhibit characteristic vibrational modes. A very broad absorption band is anticipated in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. inl.gov The C=O stretching vibration is expected to produce a strong absorption peak in the IR spectrum, typically between 1700 and 1725 cm⁻¹. docbrown.info
Sulfonyl Group: The sulfonyl group (SO₂) will show two characteristic stretching vibrations: an asymmetric stretching mode typically found in the 1350-1310 cm⁻¹ region and a symmetric stretching mode in the 1160-1120 cm⁻¹ range.
Fluorophenyl Group: The 4-fluorophenyl group will have several characteristic vibrations. The C-F stretching vibration is expected to appear in the 1250-1100 cm⁻¹ region of the IR spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.
Hydrogen Bonding Analysis:
The presence of the carboxylic acid group strongly suggests the formation of intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers in the solid state. This is a common feature for carboxylic acids. docbrown.info The broadness of the O-H stretching band in the IR spectrum is a direct consequence of this hydrogen bonding.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O Stretch | 1700-1725 | Medium |
| Sulfonyl | SO₂ Asymmetric Stretch | 1310-1350 | Strong |
| Sulfonyl | SO₂ Symmetric Stretch | 1120-1160 | Strong |
| Fluorophenyl | C-F Stretch | 1100-1250 | Medium |
| Fluorophenyl | Aromatic C=C Stretch | 1450-1600 | Strong |
| Fluorophenyl | Aromatic C-H Stretch | >3000 | Medium |
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can unambiguously establish the absolute configuration of chiral centers and provide detailed insights into the crystal packing, including intermolecular interactions.
As of the latest literature search, a solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the crystal structures of analogous compounds, such as 2-benzenesulfonamido-3-hydroxypropanoic acid, several structural features can be anticipated. researchgate.net
Expected Crystal Packing and Hydrogen Bonding:
Absolute Configuration:
The propanoic acid moiety in this compound contains a chiral center at the C2 position. Single-crystal X-ray diffraction of a resolved enantiomer would allow for the determination of its absolute configuration (R or S) using anomalous dispersion methods.
Interactive Data Table: Hypothetical Crystallographic Parameters (Based on Analogs)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Hydrogen Bonds | O-H···O (Carboxylic acid dimer) |
| Other Interactions | C-H···O, C-H···F |
| Absolute Configuration | Determinable from a resolved enantiomer |
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, CD spectroscopy can be used to determine the absolute configuration of its enantiomers and to study conformational changes.
While no specific CD spectra for this compound are currently available in the literature, the principles of its application can be discussed. The chromophores in the molecule, namely the 4-fluorophenyl ring and the carboxylic acid group, would give rise to CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of these chromophores around the chiral center.
In studies of other chiral carboxylic acids, CD spectroscopy has been successfully employed to assign the absolute configuration by comparing experimental spectra with those predicted by theoretical calculations. nih.gov A similar approach, combining experimental CD measurements of the enantiomers of this compound with time-dependent density functional theory (TD-DFT) calculations, would be the standard method for its chiral characterization.
Interactive Data Table: Key Chromophores for CD Analysis
| Chromophore | Expected Absorption Region (nm) | Expected CD Activity |
| 4-Fluorophenyl | ~200-280 | Yes |
| Carboxylic Acid (n→π*) | ~200-220 | Yes |
Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to predicting the electronic structure and preferred three-dimensional arrangement (conformation) of 2-(4-Fluorobenzenesulfonyl)propanoic acid. These methods, grounded in the principles of quantum mechanics, allow for the determination of the molecule's ground state properties and energetics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of this compound.
DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in optimizing the molecular geometry to find the most stable conformation. For analogous compounds like 2-(4-fluorobenzylideneamino) propanoic acid, DFT with basis sets like 6-31G* and 6-31+G** has been successfully used to determine ground-state geometries. nih.gov A similar approach for this compound would yield crucial information about bond lengths, bond angles, and dihedral angles that define its shape.
Furthermore, DFT is used to calculate the total electronic energy, which helps in assessing the relative stability of different possible conformations. The method also provides insights into energetic properties such as ionization potential and electron affinity, which are key to understanding the molecule's reactivity.
Illustrative Data Table of DFT-Calculated Ground State Properties (Hypothetical)
| Property | Calculated Value (Illustrative) |
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| HOMO Energy | -A eV |
| LUMO Energy | -B eV |
| HOMO-LUMO Gap | C eV |
This table is illustrative and represents the type of data that would be generated from DFT calculations.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. These methods can provide highly accurate predictions of molecular energies and properties, albeit at a higher computational cost compared to DFT.
For molecules similar in structure, such as 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid, both DFT (B3LYP) and Ab Initio (HF) methods with basis sets like 6-31G** have been employed to optimize geometries and calculate vibrational wavenumbers. nih.gov Such calculations for this compound would allow for a precise determination of its equilibrium geometry and a detailed prediction of its infrared (IR) and Raman spectra. The calculated spectroscopic properties can then be compared with experimental data to validate the computational model.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in a solvent environment. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of different conformations and the influence of the surrounding medium.
By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal how intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water, affect the molecule's conformation and dynamics. This is crucial for understanding its behavior in a biological or chemical system. The results can provide insights into the flexibility of the molecule and the stability of different conformers in solution.
Prediction of Reaction Mechanisms and Transition States via Computational Methods
Computational methods are invaluable for mapping out potential reaction pathways for this compound. By calculating the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
For instance, in studying a potential reaction involving the carboxylic acid group, computational methods can be used to model the reaction coordinate and locate the transition state structure. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. DFT methods are often employed for this purpose due to their efficiency in handling the larger systems that include reactants and any catalysts or solvent molecules involved. For related furan (B31954) derivatives, DFT studies have been used to elucidate reaction mechanisms involving cationic intermediates.
Analysis of Molecular Orbitals and Charge Distribution to Elucidate Reactivity
The reactivity of this compound is intrinsically linked to its electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into its chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region where an electron is most likely to be accepted (electrophilic character).
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. Furthermore, mapping the electrostatic potential onto the electron density surface can visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information is critical for predicting how the molecule will interact with other reagents.
Illustrative Data Table of Molecular Orbital Analysis (Hypothetical)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily localized on the sulfonyl group and phenyl ring. |
| HOMO | -8.2 | Primarily localized on the carboxylic acid group and lone pairs of oxygen atoms. |
| HOMO-1 | -9.1 | Delocalized over the phenyl ring. |
This table is illustrative and represents the type of data that would be generated from molecular orbital analysis.
Computational Spectroscopic Prediction and Validation
Computational methods can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra serve as a powerful tool for interpreting and validating experimental data.
Calculations of vibrational frequencies using DFT or ab initio methods can generate a theoretical IR and Raman spectrum. nih.govnih.gov By comparing the calculated vibrational modes with the peaks in an experimental spectrum, a detailed assignment of the spectral features can be made, leading to a more complete understanding of the molecule's vibrational properties.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts can aid in the assignment of complex NMR spectra and provide further confirmation of the molecule's structure.
Derivatization Strategies and Applications in Advanced Organic Synthesis
Synthesis of Structurally Modified Analogues of 2-(4-Fluorobenzenesulfonyl)propanoic Acid
The presence of distinct functional groups in this compound offers multiple avenues for structural modification. These include reactions at the carboxylic acid moiety, transformations involving the sulfonyl group, and alterations to the fluorophenyl ring.
Ester, Amide, and Anhydride Derivatives
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and anhydrides through well-established synthetic protocols.
Ester Derivatives: Esterification of this compound can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, milder conditions can be employed, such as reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. These methods allow for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Amide Derivatives: The synthesis of amides from this compound can be accomplished by reacting it with primary or secondary amines. This transformation is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or by converting the carboxylic acid to a more reactive species like an acyl chloride. The reaction of the acyl chloride with an amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, provides a high-yielding route to the corresponding amides. These amide derivatives are of particular interest due to the prevalence of the amide bond in biologically active molecules.
Anhydride Derivatives: Anhydrides of this compound can be prepared, which can serve as reactive intermediates for further functionalization. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be synthesized by reacting the carboxylic acid with an acyl chloride or another anhydride. These anhydrides are highly reactive towards nucleophiles and can be used to introduce the 2-(4-fluorobenzenesulfonyl)propanoyl group into other molecules.
Table 1: Potential Ester, Amide, and Anhydride Derivatives of this compound and Their General Synthetic Methods
| Derivative Type | General Structure | Synthetic Method | Reagents |
| Ester | R-O-C(=O)-CH(CH₃)-SO₂-C₆H₄F | Fischer-Speier Esterification | R-OH, H₂SO₄ |
| Amide | R¹R²N-C(=O)-CH(CH₃)-SO₂-C₆H₄F | Amidation via Acyl Chloride | SOCl₂, R¹R²NH |
| Symmetrical Anhydride | [F-C₆H₄-SO₂-CH(CH₃)-C(=O)]₂O | Dehydration | P₂O₅ |
Sulfonamide and Sulfonate Derivatives
The sulfonyl group in this compound provides another handle for derivatization, leading to the formation of sulfonamides and sulfonates.
Sulfonamide Derivatives: While the parent compound is a sulfonic acid derivative, further modification at the sulfonyl group is less direct. However, analogous sulfonamides can be considered as important derivatives. The synthesis of sulfonamides typically starts from a sulfonyl chloride. Therefore, a synthetic route to this compound that proceeds through a sulfonyl chloride intermediate would allow for the direct synthesis of a wide array of sulfonamides by reaction with various amines. These sulfonamide derivatives are significant in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents.
Sulfonate Derivatives: Sulfonate esters are another class of derivatives that can be conceptually derived from the sulfonic acid precursor of the target molecule. These are typically synthesized by reacting a sulfonyl chloride with an alcohol. While this compound itself does not have a free sulfonic acid group to be converted to a sulfonyl chloride, the synthesis of analogous sulfonate esters from related starting materials is a well-established process. These derivatives could have applications as leaving groups in nucleophilic substitution reactions or as functional monomers.
Modifications to the Fluorophenyl Moiety
The fluorophenyl ring of this compound can also be a target for modification, although this often requires more complex synthetic strategies. The fluorine atom can influence the molecule's electronic properties and its interactions with biological targets.
Strategies for modifying the aromatic ring could involve nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile, although the sulfonyl group is a deactivating group for this type of reaction. More commonly, modifications would be introduced at the precursor stage, by starting with a differently substituted benzene (B151609) ring. For example, using a benzene derivative with additional substituents or a different halogen could lead to a variety of analogues. The introduction of different functional groups on the aromatic ring can significantly impact the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which is a key consideration in drug design. mdpi.com
Utility as a Chiral Building Block or Resolving Agent in Asymmetric Synthesis
The presence of a stereocenter at the alpha-carbon of the propanoic acid chain means that this compound can exist as two enantiomers. This chirality opens up the possibility of using this compound as a chiral building block or a resolving agent in asymmetric synthesis.
As a chiral building block , enantiomerically pure forms of this compound could be incorporated into larger molecules, transferring their stereochemistry to the final product. This is a common strategy in the synthesis of complex, biologically active molecules where specific stereoisomers are required for therapeutic efficacy.
As a chiral resolving agent , the racemic mixture of this compound could be used to separate the enantiomers of a racemic amine. This is achieved by forming diastereomeric salts through an acid-base reaction. The different physical properties of these diastereomeric salts, such as their solubility, allow for their separation by fractional crystallization. After separation, the pure enantiomers of the amine can be recovered by breaking the salt. Similarly, the enantiomerically pure acid could be used to resolve racemic alcohols after converting them to diastereomeric esters. The use of structurally related chiral acids for the resolution of amino acids has been demonstrated. nih.govmdpi.com
Precursor for Complex Heterocyclic Systems and Novel Scaffolds
The functional groups present in this compound and its derivatives make it a potential precursor for the synthesis of a variety of heterocyclic compounds. Heterocyclic structures are central to a vast number of pharmaceuticals and agrochemicals.
For instance, the carboxylic acid or its derivatives (esters, amides) can participate in cyclization reactions. The propanoic acid backbone could be elaborated and then cyclized to form various saturated or unsaturated heterocycles. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolidinone or pyrazolone (B3327878) ring. Similarly, condensation reactions with dinucleophiles could be employed to construct a range of heterocyclic systems. The sulfonamide functionality, if introduced, is also a versatile group for directing and participating in cyclization reactions to form novel heterocyclic scaffolds. nih.govmdpi.com
Applications in Materials Science (e.g., as a monomer or functionalizing agent)
The unique combination of a fluorinated aromatic ring and a carboxylic acid/sulfonyl group suggests potential applications for this compound in materials science.
As a monomer , this compound could potentially be used in polymerization reactions. The carboxylic acid group could be used to form polyesters or polyamides. The presence of the sulfonyl group and the fluorine atom would impart specific properties to the resulting polymer, such as improved thermal stability, chemical resistance, and specific ion-exchange capabilities. Sulfonated polymers are known for their applications as proton exchange membranes in fuel cells and other electrochemical devices. researchgate.netnih.gov
As a functionalizing agent , this compound could be used to modify the surfaces of various materials. The carboxylic acid group can be used to anchor the molecule to a surface, while the fluorinated sulfonyl tail would alter the surface properties, for example, by increasing its hydrophobicity or by introducing specific binding sites. Such surface modifications are important in the development of sensors, specialized coatings, and biocompatible materials. mdpi.com
Table 2: Summary of Potential Applications in Advanced Organic Synthesis
| Application Area | Description | Potential Derivative |
| Asymmetric Synthesis | Chiral building block or resolving agent for the separation of enantiomers. | Enantiomerically pure acid or its derivatives. |
| Heterocyclic Synthesis | Precursor for the synthesis of complex heterocyclic systems. | Amide, ester, or sulfonamide derivatives. |
| Materials Science | Monomer for the synthesis of functional polymers or as a surface functionalizing agent. | The parent acid or its ester/amide derivatives. |
Elucidation of Biochemical Mechanisms Through in Vitro Studies
Investigation of Molecular Target Interactions and Binding Specificity (in vitro)
There is currently no published data on the molecular target interactions or binding specificity of 2-(4-Fluorobenzenesulfonyl)propanoic acid.
Enzyme Inhibition Kinetics and Mechanistic Pathways
No studies detailing the enzyme inhibition kinetics or the mechanistic pathways of inhibition by this compound are available in the public domain. Research into whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor for any specific enzyme has not been reported.
Receptor Binding Assays and Ligand-Target Characterization (in vitro)
Information from in vitro receptor binding assays for this compound is not available. There are no studies characterizing its affinity (K_d), inhibitory constant (K_i), or efficacy (EC_50/IC_50) for any known receptor.
Cellular Pathway Modulation and Intracellular Signaling Studies (in vitro models)
There is a lack of research on the effects of this compound on cellular pathways and intracellular signaling in in vitro models. Studies to determine its potential influence on pathways such as MAPK, PI3K/Akt, or NF-κB, among others, have not been published.
Interaction with Biomolecules (e.g., proteins, nucleic acids, lipids) via Biophysical Techniques (in vitro)
There are no available reports on the interaction of this compound with biomolecules as studied by biophysical techniques. Data from methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to characterize its binding to proteins, nucleic acids, or lipids is absent from the current scientific literature.
Emerging Research Frontiers and Future Directions
Development of Novel and Efficient Synthetic Routes for 2-(4-Fluorobenzenesulfonyl)propanoic Acid and its Analogues
The development of novel and efficient synthetic methodologies is crucial for enabling further research and potential applications of this compound. Future research in this area could focus on several key aspects to improve upon existing or theoretical synthetic pathways.
One promising direction is the exploration of catalytic methods. For instance, the use of transition-metal catalysts could facilitate the coupling of 4-fluorobenzenesulfonyl chloride with a propanoic acid synthon. Research could investigate various catalyst systems, such as those based on palladium or copper, to optimize reaction conditions, improve yields, and enhance stereoselectivity, which would be critical if chiral analogues are desired.
Another area of development could be the application of flow chemistry. Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Furthermore, the synthesis of a library of analogues is a key step in understanding structure-activity relationships. Efficient synthetic routes would need to be adaptable to allow for the introduction of diverse functional groups on both the aromatic ring and the propanoic acid moiety. This would enable the systematic exploration of how structural modifications impact the compound's properties.
Hypothetical Synthetic Strategies for Future Exploration:
| Strategy | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, stereocontrol | Catalyst and ligand screening, optimization of reaction conditions (temperature, solvent, base) |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design, optimization of flow parameters (residence time, stoichiometry) |
| Asymmetric Synthesis | Access to enantiomerically pure compounds | Chiral auxiliaries, asymmetric catalysis |
Advanced Mechanistic Probes for Understanding Reactivity and Selectivity
A thorough understanding of the reactivity and selectivity of this compound is fundamental to predicting its behavior in various chemical and biological systems. Advanced mechanistic probes could provide valuable insights.
Computational modeling, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure of the molecule. These studies could help in predicting reaction pathways, identifying the most reactive sites, and understanding the transition states of potential reactions. For example, DFT calculations could elucidate the influence of the fluorine atom and the sulfonyl group on the acidity of the carboxylic acid proton and the reactivity of the alpha-carbon.
Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and byproducts. This information is invaluable for building a complete picture of the reaction mechanism.
Exploration of Unconventional Biological Targets and Mechanistic Modalities (in vitro)
The structural motifs present in this compound, namely the fluorinated benzene (B151609) ring, the sulfonyl group, and the carboxylic acid, are found in various biologically active molecules. This suggests that the compound could be a starting point for the discovery of new therapeutic agents.
Initial in vitro studies would likely involve broad screening against a panel of biological targets to identify any potential activity. This could include enzymes, receptors, and ion channels implicated in various diseases. Given the structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs) which often contain a propanoic acid moiety, initial investigations might focus on enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Beyond conventional targets, research could explore unconventional mechanistic modalities. For example, the compound could be investigated for its potential to disrupt protein-protein interactions or to modulate the activity of transcription factors. The presence of the sulfonyl group might also suggest potential activity as an inhibitor of enzymes that recognize sulfate (B86663) groups, such as sulfatases or sulfotransferases.
High-throughput screening (HTS) of this compound and a library of its analogues against diverse biological targets would be an efficient way to identify novel activities. Hits from these screens would then be subjected to more detailed mechanistic studies to elucidate their mode of action.
Potential Biological Targets for Initial in vitro Screening:
| Target Class | Examples | Rationale |
| Enzymes | Cyclooxygenases (COX), Lipoxygenases (LOX), Matrix Metalloproteinases (MMPs) | Structural similarity to known inhibitors. |
| Receptors | Nuclear Hormone Receptors, G-Protein Coupled Receptors (GPCRs) | Potential for interaction based on physicochemical properties. |
| Ion Channels | Voltage-gated and ligand-gated ion channels | Modulation of ion channel activity is a common mechanism for therapeutics. |
Integration of this compound into Advanced Functional Materials
The unique combination of functional groups in this compound makes it a candidate for incorporation into advanced functional materials. The carboxylic acid group provides a handle for covalent attachment to polymer backbones or for forming self-assembled monolayers on various substrates.
One potential application is in the development of novel polymers. By polymerizing monomers containing the this compound moiety, materials with tailored properties could be created. The fluorine atom could impart hydrophobicity and thermal stability, while the sulfonyl and carboxylic acid groups could influence properties such as ion conductivity or adhesion.
Another area of exploration is in the field of surface modification. The compound could be used to modify the surface of materials to alter their wetting properties, biocompatibility, or chemical reactivity. For example, self-assembled monolayers on metal or metal oxide surfaces could be used to create well-defined interfaces for applications in sensors or electronics.
The potential for this compound to act as a ligand for metal-organic frameworks (MOFs) could also be investigated. The carboxylic acid group is a common linker in MOF chemistry, and the fluorinated sulfonyl group could introduce unique functionalities into the pores of the resulting framework, potentially leading to applications in gas storage or catalysis.
High-Throughput Screening and Computational Design for Next-Generation Derivatives
To accelerate the discovery of derivatives with enhanced properties, a combination of high-throughput screening (HTS) and computational design will be essential. HTS allows for the rapid testing of a large number of compounds, while computational methods can guide the design of new derivatives with a higher probability of success.
Virtual screening techniques, such as molecular docking, can be used to predict the binding of a virtual library of this compound derivatives to the active site of a biological target. This can help to prioritize which compounds to synthesize and test, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that relate the chemical structure of the derivatives to their biological activity or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds and to guide the design of next-generation derivatives with improved characteristics.
The integration of artificial intelligence and machine learning algorithms into the design process is a rapidly advancing field. These approaches can analyze large datasets of chemical structures and their associated properties to identify complex patterns and to generate novel molecular structures with desired attributes.
By leveraging these advanced computational and screening technologies, the exploration of the chemical space around this compound can be significantly accelerated, paving the way for the discovery of new molecules with valuable applications in medicine and materials science.
Q & A
Q. Table 1: Comparative Reaction Conditions
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Catalyst | AlCl₃ | None (microwave-assisted) |
| Temperature (°C) | 0–5 | 80–100 |
| Yield (%) | 68 | 82 |
| Purity (HPLC) | 95% | 98% |
Basic Question: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted sulfonyl chlorides .
- Acid-Base Extraction : Adjust pH to 2–3 to precipitate the compound from aqueous layers .
Basic Question: Which analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorophenyl environments (δ ≈ -110 ppm) .
- HPLC-MS : Quantifies purity and detects sulfonic acid byproducts .
- FT-IR : Confirms sulfonyl (S=O) stretches at 1360–1300 cm⁻¹ and 1180–1120 cm⁻¹ .
Advanced Question: How do structural modifications to the sulfonyl or fluorophenyl groups alter bioactivity?
Methodological Answer:
- Sulfonyl Group : Replace with methylsulfonyl to assess steric effects on enzyme inhibition (e.g., cyclooxygenase) .
- Fluorophenyl Position : Compare para- vs. meta-substitution using SPR binding assays to evaluate target affinity changes .
- Propanoic Acid Chain : Introduce α-methyl groups to study metabolic stability via in vitro liver microsome assays .
Advanced Question: How should researchers address contradictions in reported physicochemical data?
Methodological Answer:
- Melting Point Discrepancies : Validate via differential scanning calorimetry (DSC) and cross-reference with NIST data .
- Solubility Variability : Conduct parallel measurements in buffered solutions (pH 1–7) to account for ionization effects .
- Bioactivity Conflicts : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity studies) .
Advanced Question: What computational strategies predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations : Model sulfonyl group electrophilicity using Gaussian09 with B3LYP/6-31G* basis sets .
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR) .
- MD Simulations : GROMACS evaluates stability of protein-ligand complexes over 100 ns trajectories .
Advanced Question: How can bioconjugation strategies leverage the sulfonic acid group?
Methodological Answer:
- Peptide Coupling : Activate the carboxylate with EDC/NHS for amide bond formation with lysine residues .
- Click Chemistry : Modify the sulfonyl group with azide tags for copper-catalyzed alkyne-azide cycloaddition .
- Fluorescent Labeling : Attach dansyl chloride via sulfonamide linkages for cellular imaging .
Advanced Question: What are the dominant degradation pathways under accelerated stability conditions?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) and monitor via LC-MS for sulfonic acid cleavage products .
- Hydrolytic Degradation : Incubate at pH 9.0 and 40°C to assess ester hydrolysis susceptibility .
- Oxidative Stress : Use H₂O₂ to simulate radical-mediated degradation and identify quinone byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
